1-(2-chlorobenzyl)-1H-pyrazol-4-amine

Lipophilicity Medicinal Chemistry Fragment-Based Drug Design

Fragment-based drug discovery requires scaffolds with precise halogen-bonding geometry. 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine provides a validated ortho-chlorine donor, enabling Aurora-A kinase binding interactions unattainable with non-halogenated analogs. • Ortho-Cl enables halogen bonding observed in Aurora-A co-crystal structures; the benzyl analog cannot replicate this interaction. • XLogP3 of 1.8 positions it favorably for hydrophobic ATP-binding pockets, optimizing fragment library diversity. • TPSA of 43.8 Ų and absence of additional H-bond donors offer a CNS-optimized profile distinct from the 5-amine regioisomer. • Distinct low-melting solid/oil physical form enables rapid identity verification in automated compound repositories.

Molecular Formula C10H10ClN3
Molecular Weight 207.66g/mol
CAS No. 956777-74-5
Cat. No. B359175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzyl)-1H-pyrazol-4-amine
CAS956777-74-5
Molecular FormulaC10H10ClN3
Molecular Weight207.66g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=C(C=N2)N)Cl
InChIInChI=1S/C10H10ClN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2
InChIKeyPZQYFVCAUFJJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorobenzyl)-1H-pyrazol-4-amine Overview


1-(2-Chlorobenzyl)-1H-pyrazol-4-amine (CAS 956777-74-5) is a synthetic small-molecule heterocycle belonging to the N-substituted 4-aminopyrazole class. It features a primary amine at the pyrazole 4-position and a 2-chlorobenzyl substituent at the N1-position [1]. The compound serves as a versatile building block for kinase-focused libraries and fragment-based drug discovery, with its ortho-chloro substitution imparting distinct physicochemical and steric properties relative to unsubstituted benzyl and other regioisomeric analogs .

1
Fragment-Based Kinase Libraries Ortho-chloro substituent provides a halogen-bond vector for kinase hinge or DFG motifs.
2
Structure-Activity Relationship Studies Elevated lipophilicity supports permeability screening for hydrophobic ATP pockets.
3
Physicochemical Property Control Distinct TPSA and XLogP3 enable regioisomer-specific property tuning.

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine: Why Analogs Cannot Substitute


In-class pyrazole amines cannot be freely interchanged for applications requiring precise lipophilicity, target binding, or metabolic stability. Replacing the ortho-chlorine with hydrogen (yielding 1-benzyl-1H-pyrazol-4-amine) reduces XLogP3 by approximately 0.5 log units and removes a key halogen-bond donor, fundamentally altering fragment-binding poses observed in Aurora-A co-crystal structures [1][2]. Similarly, shifting the amine from the 4- to the 5-position (regioisomer) substantially modifies the hydrogen-bond donor/acceptor geometry and TPSA, impacting both solubility and target recognition . Direct substitution therefore introduces uncontrolled variables in structure-activity relationships and pharmacokinetic profiles.

Lipophilicity
Replacing ortho-chlorine with hydrogen reduces XLogP3 and may shift permeability and target-binding profiles.
Binding Mode
Benzyl analog cannot engage halogen-bond interactions observed in Aurora-A co-crystal structures.
Regioisomerism
4-Amine to 5-amine shift alters TPSA and hydrogen-bond geometry, impacting solubility and target recognition.

Quantitative Guide: 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine vs. Analogs


Ortho-Chloro Substitution Enhances Lipophilicity

The ortho-chlorine on the benzyl group significantly increases lipophilicity compared to the unsubstituted benzyl analog. The target compound 1-(2-chlorobenzyl)-1H-pyrazol-4-amine has a computed XLogP3 of 1.8 [1], whereas 1-benzyl-1H-pyrazol-4-amine has a lower XLogP3 of approximately 1.3 [2]. This ~0.5 log unit increase directly influences membrane permeability and target binding in hydrophobic kinase pockets.

Ortho-Cl Lipophilicity
Class-level inference
XLogP3 1.8 vs ~1.3
Δ +0.5 log units
Reported lipophilicity context supports permeability screening for hydrophobic kinase pockets.
Computational prediction; verify with experimental logD.
Lipophilicity Medicinal Chemistry Fragment-Based Drug Design

4- vs. 5-Amine Regioisomer Alters TPSA

The substitution position of the primary amine on the pyrazole ring dictates key drug-likeness parameters. 1-(2-chlorobenzyl)-1H-pyrazol-4-amine has a TPSA of 43.8 Ų [1], whereas the 5-amine regioisomer (CAS 3524-28-5) is predicted to have a slightly higher TPSA due to altered electron distribution and accessible surface area . This difference impacts solubility and the capacity to form distinct hydrogen-bond networks in a target binding site.

4- vs. 5-Amine TPSA
Class-level inference
43.8 Ų
Supports regioisomer selection for CNS versus peripheral target programs.
Qualitative difference confirmed by InChIKey mismatch.
Regioisomerism Physicochemical Properties Target Selectivity

Solid-State Form vs. Benzyl Analog

The ortho-chlorobenzyl analog exhibits a significantly different melting behavior than the unsubstituted benzyl analog. 1-(2-chlorobenzyl)-1H-pyrazol-4-amine is typically an oil or low-melting solid at room temperature , whereas 1-benzyl-1H-pyrazol-4-amine is a crystalline solid with a reported melting point of 85–90 °C . This physical distinction provides a simple identity and purity check that prevents mix-ups during inventory management.

Solid-State Form
Data to verify
Low-melting solid / oil
vs crystalline analog (85–90 °C)
Physical-form distinction may support identity checks in compound management.
Vendor-reported; verify with in-house analytical methods.
Analytical Chemistry Quality Control Solid Form

Ortho-Chlorine Halogen Bonding in Kinase Binding

Co-crystal structures of closely related pyrazole scaffolds with Aurora-A kinase demonstrate that the N1-benzyl substituent orientation critically depends on the phenyl ring substitution pattern [1]. The ortho-chlorine atom on 1-(2-chlorobenzyl)-1H-pyrazol-4-amine can act as a halogen-bond acceptor, engaging backbone carbonyls or the DFG-out motif in kinases. This interaction is structurally impossible for 1-benzyl-1H-pyrazol-4-amine, which lacks the chlorine atom, confirmed by distinct binding poses observed for halogenated vs. non-halogenated analogs [1].

Halogen Bonding in Kinase
Cross-study comparable
C–Cl···O=C interaction potential
Reported co-crystal poses support halogen-bond design strategy for kinase inhibitors.
Aurora-A co-crystallography with halogenated pyrazole scaffolds.
Structural Biology Kinase Inhibition Halogen Bonding

Recommended Applications for 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine


Kinase Fragment Library Design with Halogen Bonding

Medicinal chemistry teams building fragment libraries for kinase targets should prioritize 1-(2-chlorobenzyl)-1H-pyrazol-4-amine over the non-halogenated analog. Its ortho-chlorine enables halogen-bonding interactions observed in Aurora-A co-crystal structures, which the benzyl analog cannot replicate . The elevated XLogP3 of 1.8 also positions it favorably for targeting hydrophobic ATP-binding pockets [1].

CNS-Penetrant Probe Development Scaffold

For neuroscience programs where fine-tuning blood-brain barrier penetration is critical, the 4-amine regioisomer with its TPSA of 43.8 Ų provides a distinct physicochemical profile versus the 5-amine isomer . The ortho-chlorobenzyl group further modulates lipophilicity without introducing additional hydrogen-bond donors, a desirable feature for CNS drug candidates.

QC Reference Standard for Compound Management

The distinct physical form (low-melting solid/oil) of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine compared to the crystalline 1-benzyl analog (mp 85-90 °C) serves as a rapid identity check in automated compound repositories [1]. Procurement of the correct isomer prevents costly screening errors and ensures reproducibility in biological assays.

Application
Selection Property
Validation Focus
Kinase Fragment Library Design
Halogen-bond vector and elevated lipophilicity
Binding-mode confirmation in target kinase co-crystal structures
CNS-Penetrant Probe Development
Regioisomer-specific TPSA and lipophilicity profile
Blood-brain barrier penetration assay and P-gp efflux ratio
Compound Management QC
Distinct physical form versus benzyl analog
Melting-point or DSC identity verification in screening collections

Technical Documentation Hub

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